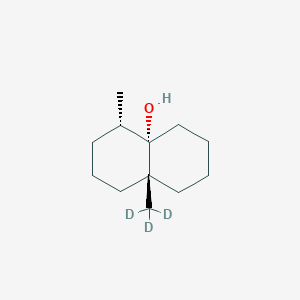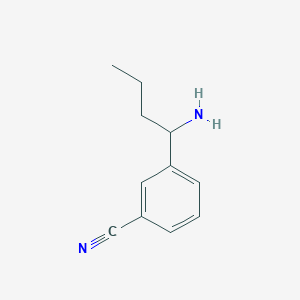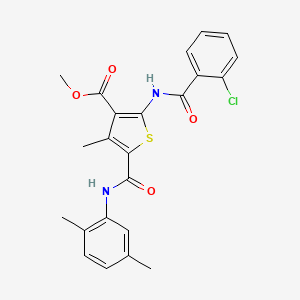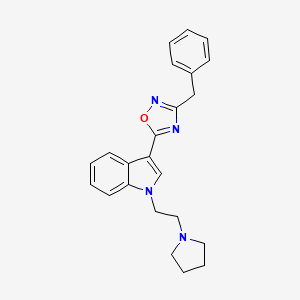
Bzodz-epyr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bzodz-epyr: is an indole-based synthetic cannabinoid that has been sold as a designer drug in Russia. It acts as a CB1 receptor agonist with a pK B value of 7.2 and demonstrates that replacing the ketone in 3-carbonylindoles with an oxadiazole spacer does not generally lead to activity loss .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bzodz-epyr involves the formation of an indole core, which is then functionalized with a benzyl group and an oxadiazole ring. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Group: This step involves the alkylation of the indole nitrogen with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the Oxadiazole Ring: This is typically done by reacting the benzylated indole with a nitrile oxide, which is generated in situ from a hydroxylamine and a chlorinating agent
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bzodz-epyr can undergo oxidation reactions, particularly at the indole nitrogen and the benzyl group.
Reduction: The oxadiazole ring can be reduced to form an amine derivative.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives
Scientific Research Applications
Bzodz-epyr has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on cannabinoid activity.
Biology: this compound is used to investigate the role of CB1 receptors in various biological processes.
Industry: this compound can be used in the synthesis of other complex molecules for pharmaceutical research
Mechanism of Action
Bzodz-epyr exerts its effects by acting as an agonist at the CB1 receptor. This receptor is part of the endocannabinoid system and is involved in regulating various physiological processes, including pain sensation, mood, and appetite. This compound binds to the CB1 receptor and activates it, leading to downstream signaling events that result in its pharmacological effects .
Comparison with Similar Compounds
- 5F-SDB-006
- AB-PICA
- ADBICA
- APICA
- CUMYL-PICA
Comparison: Bzodz-epyr is unique in that it contains an oxadiazole spacer instead of the more common ketone group found in other synthetic cannabinoids. This modification does not lead to a loss of activity, making this compound a valuable compound for studying the structure-activity relationships of cannabinoids .
Properties
CAS No. |
422564-85-0 |
|---|---|
Molecular Formula |
C23H24N4O |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-benzyl-5-[1-(2-pyrrolidin-1-ylethyl)indol-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C23H24N4O/c1-2-8-18(9-3-1)16-22-24-23(28-25-22)20-17-27(15-14-26-12-6-7-13-26)21-11-5-4-10-19(20)21/h1-5,8-11,17H,6-7,12-16H2 |
InChI Key |
RUVOQWMACBDQDK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCN2C=C(C3=CC=CC=C32)C4=NC(=NO4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(1R*,2S*,5S*)-7-oxo-6-oxabicyclo[3.2.1]oct-3-en-2-yl]carbamate](/img/structure/B12064912.png)
![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)


![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)
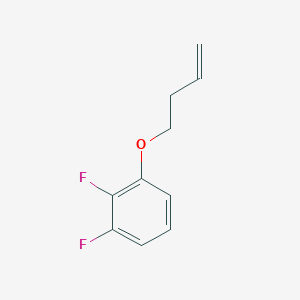
![2-amino-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B12064954.png)




